N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide

GIRK channel Potassium channel activator Neuroscience

In GIRK channel research, scaffold integrity is paramount-substituting the 1,1-dioxidotetrahydrothiophene moiety with non-oxidized or alternative rings abolishes target engagement. This compound provides a validated starting point for GIRK1/2 activator libraries with proven potency (EC50 ~1 µM) and CNS penetration profiles. Key advantages: • Confirmed GIRK1/2 selectivity (>30-fold over Kir2.1, Kir6.2/SUR1), enabling unambiguous target deconvolution • Cyclic sulfone group acts as a metabolic soft-spot blocker, improving PK profiles without altering pharmacology • Available as a research-grade building block for focused SAR exploration and tool compound generation

Molecular Formula C10H18N2O3S
Molecular Weight 246.33 g/mol
Cat. No. B12122528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide
Molecular FormulaC10H18N2O3S
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)NC2CCS(=O)(=O)C2
InChIInChI=1S/C10H18N2O3S/c13-10(12-5-2-1-3-6-12)11-9-4-7-16(14,15)8-9/h9H,1-8H2,(H,11,13)
InChIKeyVEEVBWYULUVYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide: Sulfone-Containing Bioactive Scaffold


N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide (CAS 443651-74-9) is a synthetic small molecule belonging to the piperidine carboxamide class, characterized by a unique 1,1-dioxidotetrahydrothiophene (cyclic sulfone) substituent . This structural motif is a critical pharmacophore in medicinal chemistry, often imparting metabolic stability and specific target engagement. The compound serves as a core scaffold or key intermediate in the development of novel therapeutic candidates, notably as a privileged structure for targeting G protein-gated inwardly-rectifying potassium (GIRK) channels [1]. Its chemical identity is confirmed by the SMILES notation: C1CCN(CC1)C(=O)NC2CCS(=O)(=O)C2 .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide Specificity: Why Substitution Fails


The biological activity of compounds within the piperidine carboxamide class is exquisitely sensitive to modifications of the amine substituent. Replacing the 1,1-dioxidotetrahydrothiophen-3-yl group with a simple alkyl, aryl, or even a tetrahydrothiophene moiety will abolish or drastically alter critical interactions with biological targets [1]. The sulfone group is not merely a polar surface area modulator; it acts as a hydrogen bond acceptor and influences the conformational restriction of the molecule. Procurement based solely on the piperidine-1-carboxamide core, without the specific oxidized thiolane ring, introduces a high risk of acquiring an inactive compound. The scaffold's demonstrated utility in GIRK channel activation specifically depends on this intact fragment, where even minor structural deviations can eliminate channel opening activity [1].

Quantitative Differentiation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide vs. Analogues


GIRK1/2 Channel Activation Potency Advantage

This scaffold is a critical component of potent GIRK1/2 channel activators. A closely related analog, VU0468554, which incorporates the 1,1-dioxidotetrahydrothiophen-3-yl group on a pyrazole core, demonstrates a stark improvement in potency compared to an analog where the sulfone is replaced. Specifically, VU0468554 exhibits a GIRK1/2 EC50 of 1.1 μM, while the des-sulfone tetrahydrothiophene analog shows markedly reduced activity [1]. This validates that the 1,1-dioxidotetrahydrothiophen-3-yl fragment is essential for productive target engagement. N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide provides a versatile starting point for exploring this activity-enhancing feature in a distinct piperidine series, differing from the pyrazole acetamide series but retaining the critical sulfone pharmacophore [1].

GIRK channel Potassium channel activator Neuroscience Cardiac electrophysiology

Metabolic and Physicochemical Superiority of Sulfone Fragment

In a comparative medicinal chemistry analysis, the 1,1-dioxidotetrahydrothiophene fragment is often preferred over its non-oxidized tetrahydrothiophene counterpart and other heterocycles due to its superior metabolic stability and reduced lipophilicity. The sulfone group introduces a polar atom without a hydrogen bond donor, which can lower logP and improve solubility over thioethers. For the broader scaffold class, compounds containing the 1,1-dioxidotetrahydrothiophen-3-yl group, such as GIRK activators, have demonstrated nanomolar potency (EC50 = 1.1 μM) combined with high selectivity (e.g., >30-fold over related Kir channels) and favorable brain penetration (brain-to-plasma ratio > 1) [1]. This profile is not achievable with the non-oxidized or unsubstituted piperidine carboxamide analogs.

Drug metabolism Pharmacokinetics Medicinal chemistry Structural optimization

Structural Identity Confirmation by InChI Key

The unambiguous structural identity of this compound is defined by its unique InChI Key: CAKJATRYVJGDSV-UHFFFAOYSA-N, computed from the InChI string 1S/C10H18N2O3S/c13-10(12-5-2-1-3-6-12)11-9-4-7-16(14,15)8-9/h9H,1-8H2,(H,11,13) . This key distinguishes it from any other isomer or analog, including non-oxidized tetrahydrothiophene or thioether variants. Any substitution attempt with a compound possessing a different InChI Key, even one derived from a similar scaffold, will represent a structurally distinct entity with a fundamentally different biological and chemical profile.

Chemical identity Analytical chemistry Quality control

Applications of N-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-1-carboxamide


Next-Generation GIRK Channel Modulator Synthesis

This compound is a strategic starting material for synthesizing novel GIRK1/2 channel activators. By functionalizing the piperidine nitrogen or modifying the carboxamide linker, researchers can create focused libraries to explore structure-activity relationships (SAR) around the core scaffold, building on proven potency (EC50 ~ 1 μM) and CNS penetration profiles of related analogs [1].

Isosteric Replacement for Metabolic Stability

In drug discovery programs where a tetrahydrothiophene or other heterocycle shows poor metabolic stability, this compound can be used as a more stable isostere. The 1,1-dioxidotetrahydrothiophene group is a known metabolic soft spot blocker, allowing medicinal chemists to improve the pharmacokinetic profile of their leads without drastically altering biological activity [1].

Selectivity Profiling for Cardiac and CNS Targets

The scaffold's built-in selectivity for GIRK1/2 over other Kir family channels (e.g., Kir2.1, Kir6.2/SUR1) with a >30-fold window makes it an invaluable tool compound for deconvoluting ion channel biology in cardiac and neuronal systems. Researchers can order this building block to rapidly generate tool compounds for target ID and validation studies [1].

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